
3-(2,2-Difluoroethoxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(2,2-Difluoroethoxy)aniline” is an organic compound with the CAS Number: 937603-10-6 . It has a molecular weight of 173.16 . The IUPAC name for this compound is 3-(2,2-Difluoroethoxy)aniline . The compound is used as a research chemical .
Molecular Structure Analysis
The InChI code for “3-(2,2-Difluoroethoxy)aniline” is 1S/C8H9F2NO/c9-8(10)5-12-7-3-1-2-6(11)4-7/h1-4,8H,5,11H2 . This indicates the molecular formula of the compound is C8H9F2NO .Physical And Chemical Properties Analysis
The compound has a molecular weight of 173.16 . The InChI key is KHWKZFSJPYHABS-UHFFFAOYSA-N . The compound is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Catalytic Applications
FeOx-supported platinum single-atom and pseudo-single-atom structures demonstrate exceptional activity and chemoselectivity in the hydrogenation of substituted nitroarenes, including derivatives of aniline, indicating their potential in the environmentally benign production of anilines used in agrochemicals, pharmaceuticals, and dyes. The presence of positively charged platinum centers and the absence of Pt-Pt metallic bonding are critical for the superior performance of these catalysts, favoring the preferential adsorption of nitro groups (Wei et al., 2014).
Synthesis and Drug Discovery
The copper/B2pin2-catalyzed difluoroacetylation-cycloamidation of anilines leading to 3,3-difluoro-2-oxindole derivatives represents an original and efficient synthesis method. This process facilitates the creation of potent and selective receptor antagonists, showcasing the importance of anilines in the streamlined synthesis of complex molecules for drug discovery (Ke & Song, 2017).
Sensor Development
Poly(aniline), due to its proton-coupled redox chemistry and pH-dependent properties, has been utilized as a pH electrode and for creating nonenzymatic glucose sensors. This application leverages the inductive effect on the pKa of poly(aniline) to produce active sensing elements, indicating the versatility of aniline derivatives in sensor technologies (Shoji & Freund, 2001).
Materials Science
Polyaniline (PANI) is highlighted for its environmental stability, processability, and redox properties, making it a subject of extensive study in materials science. Its ability to exist in various intrinsic redox states renders it a unique class of polymeric materials, finding applications in energy storage, information storage, and as a material for non-linear optics (Kang, Neoh, & Tan, 1998).
Safety and Hazards
The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
3-(2,2-difluoroethoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO/c9-8(10)5-12-7-3-1-2-6(11)4-7/h1-4,8H,5,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHWKZFSJPYHABS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2-Difluoroethoxy)aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

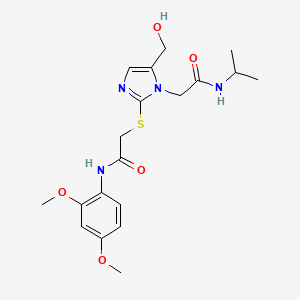
![3-methyl-7-(2-methylpropyl)-1-propyl-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2869146.png)

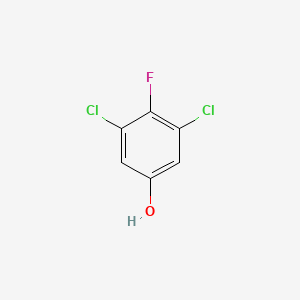
![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2869152.png)
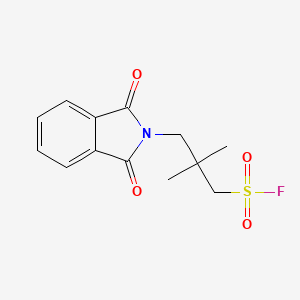
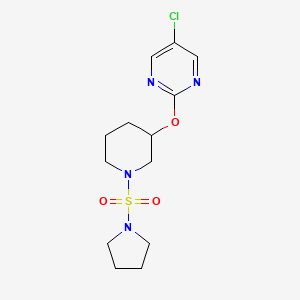
![3-(2-ethoxyethyl)-8-(4-ethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2869158.png)
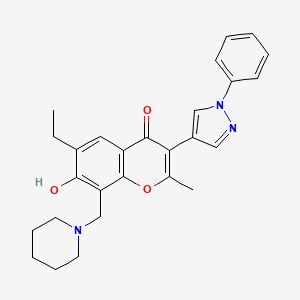
![6-(propylthio)-1H,3H-naphtho[1,8-cd]pyran-1,3-dione](/img/structure/B2869160.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-{[8-oxo-6-{[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]thio}[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2869163.png)

![1-(1-(3-Chlorobenzyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2869167.png)